molecular formula C15H13N3O B3033109 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one CAS No. 843638-25-5

4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

Cat. No.: B3033109
CAS No.: 843638-25-5
M. Wt: 251.28 g/mol
InChI Key: UYUAAZLOVVWDQP-UHFFFAOYSA-N
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Description

4-(3-Amino-4-methylphenyl)-2H-phthalazin-1-one is a phthalazinone derivative characterized by a 2H-phthalazin-1-one core substituted with a 3-amino-4-methylphenyl group at the 4-position. These analogs share the phthalazinone scaffold but differ in substituents, which critically influence their bioactivity, pharmacokinetics, and therapeutic applications .

Properties

IUPAC Name

4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-9-6-7-10(8-13(9)16)14-11-4-2-3-5-12(11)15(19)18-17-14/h2-8H,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUAAZLOVVWDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349808
Record name 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843638-25-5
Record name 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Mediated Ring Closure

The most widely reported method for synthesizing phthalazin-1(2H)-one derivatives involves cyclocondensation of 2-acylbenzoic acids with hydrazine hydrate. For 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one, this typically begins with 3-amino-4-methylphenyl-substituted 2-acylbenzoic acid precursors. As demonstrated by Mennen et al., heating the acylbenzoic acid with excess hydrazine hydrate in ethanol under reflux initiates a two-step process: initial hydrazide formation followed by intramolecular cyclization to yield the phthalazinone core. Critical to this method is the use of anhydrous potassium carbonate to facilitate deprotonation and stabilize intermediates, ensuring regioselective N-alkylation over O-alkylation.

Infrared (IR) spectroscopy confirms successful cyclization through characteristic carbonyl stretches at 1649–1669 cm⁻¹ for the amide group, alongside the absence of ester or carboxylic acid signals. Nuclear magnetic resonance (NMR) further validates the structure, with aromatic protons in the δ 7.2–8.5 ppm range and a singlet for the methyl group at δ 2.35 ppm. Typical yields range from 60% to 90%, depending on substituent electronic effects and solvent choice.

Benzalphthalide Condensation

An alternative route involves benzalphthalide intermediates, where substituted phenylacetic acids condense with phthalic anhydride to form benzalphthalides, followed by hydrazine treatment. For example, El-Hashash et al. synthesized analogous 4-arylphthalazinones by reacting 3-chloro-4-methylphenyl benzalphthalide with hydrazine hydrate at 80°C for 6–8 hours. Adapting this method, the 3-amino-4-methylphenyl group could be introduced via nitro reduction: initial synthesis of 3-nitro-4-methylphenyl benzalphthalide, followed by catalytic hydrogenation or hydrazine-mediated reduction to the amine. This approach avoids direct handling of sensitive amino groups during cyclization, though it requires careful control of reducing conditions to prevent over-reduction or side reactions.

Modern Multicomponent Strategies

[3 + 2 + 1] Cyclocondensation

Recent advances emphasize multicomponent reactions (MCRs) for efficiency and atom economy. A [3 + 2 + 1] strategy, as reviewed by Greco et al., combines aldehydes, hydrazines, and diketones in a one-pot synthesis. For this compound, this could involve:

  • Aldehyde component : 3-Amino-4-methylbenzaldehyde.
  • Hydrazine component : Hydrazine hydrate.
  • Diketone component : Phthalic anhydride or derivatives.

The reaction proceeds via imine formation between the aldehyde and hydrazine, followed by cyclization with the diketone. This method reduces purification steps and improves yields (reported up to 85% for similar compounds). However, the amino group’s nucleophilicity may necessitate protective groups, such as tert-butoxycarbonyl (Boc), to prevent undesired side reactions during imine formation.

Post-Functionalization of the Phthalazinone Core

Functionalization of pre-formed phthalazinones offers another route. For instance, alkylation or acylation at the N2 position can introduce diverse substituents. In a study by Bio et al., 4-substituted phthalazinones were alkylated using allyl bromide or benzoyl chloride in the presence of potassium carbonate, achieving 70–90% yields. Applying this to this compound, the amino group could be acetylated post-synthesis to enhance stability during subsequent reactions.

Process Optimization and Analytical Monitoring

Control of Residual Hydrazine

A critical challenge in scaling up phthalazinone synthesis is minimizing residual hydrazine, which can interfere with downstream applications. Mennen et al. addressed this by employing Process Analytical Technology (PAT), including in situ IR and power compensation calorimetry (PCC), to monitor reaction progression in real time. By optimizing stoichiometry and reaction time, hydrazine levels were reduced to <50 ppm, ensuring compliance with pharmaceutical safety standards.

Crystallization and Purification

Controlled crystallization is essential for isolating high-purity product. Ethanol and dioxane are preferred solvents due to their moderate polarity, which promotes gradual crystal growth and minimizes impurity entrainment. For example, El-Hashash et al. achieved 90% purity by crystallizing the product from dioxane, as confirmed by elemental analysis and melting point consistency.

Structural and Spectroscopic Characterization

Spectroscopic Data

  • IR : Strong absorption at 1652 cm⁻¹ (amide C=O stretch).
  • ¹H-NMR : Aromatic protons at δ 7.46–8.23 ppm, methyl group at δ 2.39 ppm, and hydroxyl protons at δ 4.36–4.51 ppm.
  • ¹³C-NMR : Carbonyl carbon at δ 165–170 ppm, aromatic carbons at δ 120–140 ppm.

Elemental Analysis

Consistent with the molecular formula C₁₅H₁₃N₃O, calculated values align closely with experimental data (e.g., C: 64.79% vs. 64.61%; H: 4.75% vs. 4.32%).

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the creation of diverse derivatives .

Biology

The compound has been investigated for its potential as a biochemical probe . Research indicates that it may interact with specific molecular targets, modulating enzyme or receptor activity. This characteristic is pivotal for exploring its role in biological systems .

Medicine

In medicinal chemistry, this compound has shown promise in treating various diseases. Notable applications include:

  • Anticancer Activity : Certain derivatives exhibit inhibitory effects on cancer cell lines .
  • Anti-inflammatory Properties : The compound has been linked to inhibiting pathways related to inflammation .
  • Cardiotonic Effects : It may influence cardiac function, making it relevant for heart disease treatments .

Industrial Applications

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique properties allow it to be integrated into formulations that require specific chemical functionalities, enhancing product performance .

To illustrate the biological activity of this compound compared to similar compounds, the following table summarizes key differences:

Compound NameStructure FeaturesUnique Properties
4-(3-chloro-4-methylphenyl)-2H-phthalazin-1-oneChlorine substituentEnhanced antimicrobial activity
4-(3-amino-4-methoxyphenyl)-2H-phthalazin-1-oneMethoxy groupDifferent solubility and reactivity
4-(morpholin-4-yl)-2H-phthalazin-1-oneMorpholine substituentDistinct pharmacokinetic properties

This comparison highlights how structural variations can impact biological activities and therapeutic potentials.

Anticancer Activity

A study demonstrated that derivatives of this compound exhibit significant anti-proliferative activity against human tumor cells. The introduction of substituents at specific positions on the phenyl ring enhanced this activity .

Phosphodiesterase Inhibition

Research has shown that aminophthalazine derivatives can inhibit phosphodiesterases (PDEs), particularly PDE-5 and PDE-10. This inhibition is promising for treating chronic pain and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Olaparib (AZD2281)

Structure : 4-[[3-[4-(Cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one.
Key Features :

  • The 4-fluorobenzyl group at the 4-position enhances DNA-binding affinity, while the cyclopropanecarbonyl-piperazine moiety improves bioavailability and PARP-1/2 inhibition (IC₅₀: <10 nM) .
  • Demonstrated standalone efficacy in BRCA1/2-deficient cancers due to synthetic lethality .
    Pharmacokinetics : Oral bioavailability >50%, with a molecular weight of 434.46 g/mol .

Fuzuloparib

Structure : 4-[[4-Fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one.
Key Features :

  • Incorporation of a trifluoromethyl-triazolopyrazine group increases metabolic stability and reduces inter-individual variability compared to Olaparib .
  • Potent PARP inhibition (IC₅₀: <20 nM) with clinical utility in platinum-sensitive ovarian cancer .

N-(3-Amino-4-methylphenyl)-4-{[(4-methyl-3-((4-pyridin-3-yl)pyrimidin-2-yl)amino)phenyl]aminomethyl}benzamide

Structure: A benzamide derivative featuring a 3-amino-4-methylphenyl group. Key Features:

  • Used as a biologically active substance (BAS) in magnetic nanocomposites for controlled drug release, with 80% release achieved within 2 hours .

Structural and Functional Analysis

Core Scaffold Modifications

Compound Core Structure 4-Position Substituent Target/Application
4-(3-Amino-4-methylphenyl)-2H-phthalazin-1-one Phthalazinone 3-Amino-4-methylphenyl Not specified (structural analog)
Olaparib Phthalazinone 4-Fluorobenzyl + cyclopropanecarbonyl-piperazine PARP-1/2 inhibitor
Fuzuloparib Phthalazinone 4-Fluorobenzyl + trifluoromethyl-triazolopyrazine PARP inhibitor
BAS () Benzamide 3-Amino-4-methylphenyl + pyridinyl-pyrimidine Drug delivery carrier

Impact of Substituents on Bioactivity

  • Electron-Withdrawing Groups (e.g., -F, -CF₃) : Enhance DNA-binding affinity and metabolic stability. For example, fluorine in Olaparib and trifluoromethyl in Fuzuloparib improve target engagement and half-life .
  • Amino Groups: The 3-amino-4-methylphenyl group in the target compound may improve solubility but could reduce blood-brain barrier penetration compared to halogenated analogs .

Research Findings and Clinical Relevance

  • Olaparib : Phase III trials show a 60% response rate in BRCA-mutated ovarian cancer, with a median progression-free survival of 19.1 months .
  • Fuzuloparib : Approved in China for recurrent ovarian cancer, demonstrating a 70% disease control rate in phase II studies .

Biological Activity

Overview

4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one is a synthetic compound belonging to the phthalazinone family, which is recognized for its diverse biological activities and potential therapeutic applications. The compound has a molecular formula of C15H13N3O and a molecular weight of approximately 251.283 g/mol. Its unique bicyclic structure, which includes a phthalazinone moiety and an amino-substituted phenyl group, contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Its derivatives have shown effectiveness against various pathogens, making it a candidate for further exploration in medicinal chemistry. The structural features of the compound, including the amino group and carbonyl functionality, are believed to enhance its interaction with microbial targets.

Antitumor Activity

Studies have reported that phthalazinone derivatives, including this compound, possess antitumor properties . The compound has been evaluated for its ability to inhibit the proliferation of cancer cells, demonstrating potential as an anticancer agent. The mechanism of action may involve the modulation of specific signaling pathways associated with tumor growth .

Interaction with Biological Targets

The compound's biological activity is largely attributed to its ability to interact with various molecular targets. For instance, it has been shown to bind effectively to certain enzymes and receptors, modulating their activity and influencing biochemical pathways relevant to disease processes .

Case Studies

  • Antimicrobial Evaluation : A study conducted on various phthalazinone derivatives demonstrated that modifications at the phenyl ring significantly influenced antimicrobial efficacy. Specifically, this compound exhibited enhanced activity against Gram-positive bacteria compared to its analogs.
  • Antitumor Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This finding highlights its potential as a lead compound in cancer therapy .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain serine proteases involved in the complement pathway, suggesting its role in modulating immune responses .
  • Receptor Binding : Its interactions with specific receptors may lead to altered cellular signaling, contributing to its therapeutic effects in various diseases.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesUnique Properties
4-(3-chloro-4-methylphenyl)-2H-phthalazin-1-oneContains chlorine substituentEnhanced antimicrobial activity
4-(3-amino-4-methoxyphenyl)-2H-phthalazin-1-oneMethoxy group instead of methylPotentially different solubility and reactivity
4-(morpholin-4-yl)-2H-phthalazin-1-oneMorpholine substituentMay exhibit distinct pharmacokinetic properties

This table illustrates how structural variations can impact the biological activities of phthalazinone derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one, and what are their limitations?

  • Methodological Answer : Current synthetic approaches for aminophthalazinones involve:

  • Multicomponent reactions using palladium-catalyzed isocyanide insertion, which is limited to tertiary-substituted isocyanides .
  • Palladium- or copper-catalyzed coupling of bromolactams with amines, requiring lengthy synthesis of brominated precursors . Challenges include low yields for bulky substituents and scalability issues.
    • Data Table :
MethodYield RangeLimitationsKey Reference
Pd-catalyzed coupling40–60%Requires brominated precursors
Multicomponent reactions30–50%Restricted to tertiary isocyanides

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Use X-ray crystallography (as in for analogous phthalazinones) to resolve crystal structures, complemented by NMR (¹H/¹³C) and FTIR to confirm functional groups. Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What in vitro assays are recommended to assess PARP inhibition activity for this compound?

  • Methodological Answer :

  • PARP-1/2 enzymatic assays : Measure IC₅₀ values using recombinant PARP enzymes and NAD⁺ substrates.
  • Cellular assays : Use BRCA-deficient cell lines (e.g., SW620 colorectal cancer) to evaluate standalone cytotoxicity via MTT assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the PARP inhibitory potency of this compound?

  • Methodological Answer :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., fluorine) at the benzyl position to enhance enzyme binding (see for AZD2281’s fluorobenzyl group improving IC₅₀ to ≤10 nM) .
  • Evaluate bioisosteres : Replace the cyclopropanecarbonyl group (as in AZD2281) with methoxypiperidine (e.g., AZD2461) to alter pharmacokinetics .
    • Data Table :
CompoundPARP-1 IC₅₀Key Structural FeatureReference
AZD2281 (Olaparib)1.3 nMFluorobenzyl + cyclopropanecarbonyl
AZD246134 nMMethoxypiperidine substitution

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Assess bioavailability : Perform pharmacokinetic studies (e.g., oral bioavailability in rodent models) to identify metabolic instability.
  • Evaluate DNA repair biomarkers : Use γH2AX foci formation or comet assays to confirm target engagement in vivo .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Molecular dynamics simulations : Predict logP and polar surface area (PSA) to optimize BBB permeability.
  • Docking studies : Map interactions with PARP-1’s NAD⁺-binding domain (e.g., catalytic triad: Ser904, Gly863, Tyr907) to retain potency while reducing molecular weight .

Methodological Considerations

  • Avoiding Artifacts : Use polymer-supported reagents (e.g., DCC beads) during synthesis to minimize side products, as demonstrated in for fluorinated analogs .
  • Handling Data Variability : Replicate enzymatic assays ≥3 times and apply ANOVA to account for inter-experimental variability in IC₅₀ determinations .

Key Research Gaps

  • Synthetic Scalability : Develop one-pot methods to bypass brominated precursors .
  • Toxicity Profiling : Evaluate off-target effects using kinome-wide screening to assess PARP selectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one
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4-(3-amino-4-methylphenyl)-2H-phthalazin-1-one

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